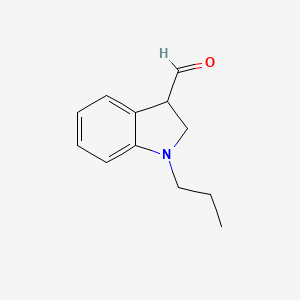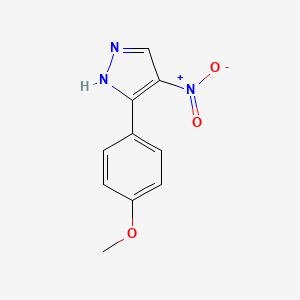
1-Propylindoline-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propylindoline-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure of this compound includes a propyl group attached to the nitrogen atom of the indoline ring and an aldehyde group at the 3-position.
Méthodes De Préparation
The synthesis of 1-Propylindoline-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of indoline with propyl bromide in the presence of a base to form 1-propylindoline. This intermediate is then oxidized using an appropriate oxidizing agent to introduce the aldehyde group at the 3-position . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Des Réactions Chimiques
1-Propylindoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The indoline ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. Major products formed from these reactions include 1-propylindoline-3-carboxylic acid, 1-propylindoline-3-methanol, and various substituted indolines.
Applications De Recherche Scientifique
1-Propylindoline-3-carbaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Propylindoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit protein kinases, which play a role in cell signaling and cancer progression . The aldehyde group can also form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Propylindoline-3-carbaldehyde can be compared with other similar compounds, such as:
1-Methylindoline-3-carbaldehyde: Similar structure but with a methyl group instead of a propyl group.
1-Ethylindoline-3-carbaldehyde: Similar structure but with an ethyl group instead of a propyl group.
1-Butylindoline-3-carbaldehyde: Similar structure but with a butyl group instead of a propyl group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
1-propyl-2,3-dihydroindole-3-carbaldehyde |
InChI |
InChI=1S/C12H15NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h3-6,9-10H,2,7-8H2,1H3 |
Clé InChI |
BBUCZGDUXPORHM-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CC(C2=CC=CC=C21)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((4-(tert-Butyl)benzyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11779783.png)



![4'-(4-Fluorophenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B11779815.png)




![6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779845.png)


![4,5,6,7-Tetrahydrobenzo[c]isothiazol-3-amine](/img/structure/B11779866.png)
